molecular formula C10H17NO B13225106 Butyl[1-(furan-2-YL)ethyl]amine

Butyl[1-(furan-2-YL)ethyl]amine

Katalognummer: B13225106
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: LHMAYPRDBAGJPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl[1-(furan-2-YL)ethyl]amine is an organic compound that features a furan ring attached to an ethylamine group, which is further substituted with a butyl group. This compound is of interest due to its unique structure, which combines the properties of furan and amine groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(furan-2-YL)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with butylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of furan-2-carbaldehyde reacts with butylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl[1-(furan-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Butyl[1-(furan-2-YL)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl[1-(furan-2-YL)ethyl]amine depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Butyl[1-(furan-2-YL)ethyl]amine.

    Butylamine: Another precursor used in the synthesis.

    Furan-2-carboxylic acid: A common oxidation product of furan derivatives.

Uniqueness

This compound is unique due to its combination of a furan ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

N-[1-(furan-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI-Schlüssel

LHMAYPRDBAGJPP-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(C)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.